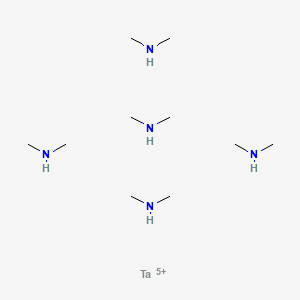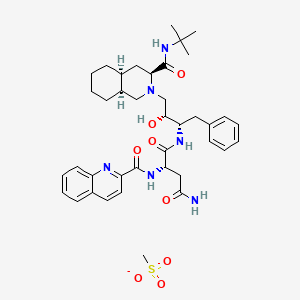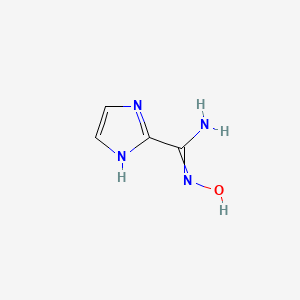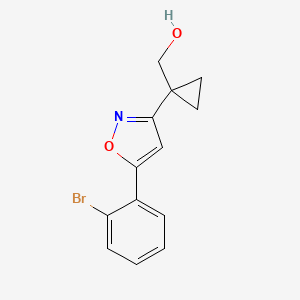
N-methylmethanamine;tantalum(5+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylmethanamine;tantalum(5+): is a compound that combines the organic molecule N-methylmethanamine with the metal ion tantalum in its +5 oxidation state. N-methylmethanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. Tantalum is a transition metal known for its high melting point, corrosion resistance, and use in electronics and medical devices.
準備方法
Synthetic Routes and Reaction Conditions:
N-methylmethanamine: can be synthesized by the reaction of formaldehyde and ammonium chloride, followed by reduction with hydrogen gas.
Tantalum(5+): is typically obtained by the reduction of tantalum pentachloride (TaCl₅) with sodium or potassium.
Industrial Production Methods:
N-methylmethanamine: is produced industrially by the reaction of methanol and ammonia over a catalyst.
Tantalum(5+): is produced by the reduction of tantalum pentachloride with sodium in a high-temperature reactor.
化学反応の分析
Types of Reactions:
Oxidation: N-methylmethanamine can be oxidized to form formaldehyde and ammonia.
Reduction: Tantalum(5+) can be reduced to metallic tantalum using hydrogen gas.
Substitution: N-methylmethanamine can undergo substitution reactions with halogens to form N-methylhalomethanamine.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.
Major Products:
Oxidation: Formaldehyde and ammonia.
Reduction: Metallic tantalum.
Substitution: N-methylhalomethanamine.
科学的研究の応用
Chemistry:
Catalysis: N-methylmethanamine is used as a catalyst in organic synthesis.
Material Science: Tantalum is used in the production of high-performance alloys and electronic components.
Biology:
Biomaterials: Tantalum is used in medical implants due to its biocompatibility and corrosion resistance.
Medicine:
Pharmaceuticals: N-methylmethanamine is used in the synthesis of various pharmaceutical compounds.
Industry:
Electronics: Tantalum is used in the production of capacitors and other electronic components.
作用機序
N-methylmethanamine:
Molecular Targets: N-methylmethanamine acts as a nucleophile in organic reactions, attacking electrophilic centers.
Pathways: It participates in substitution and addition reactions, forming new carbon-nitrogen bonds.
Tantalum(5+):
Molecular Targets: Tantalum(5+) acts as a Lewis acid, accepting electron pairs from donor molecules.
Pathways: It participates in coordination chemistry, forming complexes with various ligands.
類似化合物との比較
Dimethylamine: Similar to N-methylmethanamine but with two methyl groups attached to the nitrogen.
Methanimine: Similar to N-methylmethanamine but with a hydrogen atom instead of a methyl group.
Tantalum(3+): A lower oxidation state of tantalum with different chemical properties.
Uniqueness:
N-methylmethanamine: Its simple structure and reactivity make it a versatile building block in organic synthesis.
Tantalum(5+): Its high oxidation state and ability to form stable complexes make it valuable in catalysis and materials science.
特性
分子式 |
C10H35N5Ta+5 |
|---|---|
分子量 |
406.37 g/mol |
IUPAC名 |
N-methylmethanamine;tantalum(5+) |
InChI |
InChI=1S/5C2H7N.Ta/c5*1-3-2;/h5*3H,1-2H3;/q;;;;;+5 |
InChIキー |
CPKOUUQDQCLDOO-UHFFFAOYSA-N |
正規SMILES |
CNC.CNC.CNC.CNC.CNC.[Ta+5] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline](/img/structure/B11819969.png)

![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11819991.png)



![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)


